molecular formula C13H12N4O B11669214 Nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide

Nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide

Cat. No.: B11669214
M. Wt: 240.26 g/mol
InChI Key: LGBILRGITBBGKO-MHWRWJLKSA-N
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Description

CAS Registry Number and Alternative Chemical Designations

As of the latest available data, the CAS Registry Number for nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide is not explicitly documented in non-proprietary or public databases. However, the compound is identifiable through alternative designations and structural analogs:

Designation Type Examples
IUPAC-based synonyms N'-[(E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide
Functional group variants (1-(4-Pyridyl)ethylidene)nicotinohydrazide
Substituent-focused names Pyridine-3-carboxylic acid [(1-(pyridin-4-yl)ethylidene)hydrazide]

These designations emphasize the compound’s hydrazone functionality and pyridyl substituents, aligning with naming conventions for acylhydrazone derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₂N₄O , derived from its structural components:

Component Contribution to Formula Role in Structure
Pyridine-3-carbohydrazide C₆H₆N₃O Core scaffold with hydrazide moiety
4-Pyridyl ethylidene group C₇H₆N Substituent introducing steric bulk

Molecular Weight :
$$
\text{Calculated molecular weight} = (13 \times 12.01) + (12 \times 1.01) + (4 \times 14.01) + (1 \times 16.00) = 240.26 \, \text{g/mol}
$$

Key Structural Metrics :

  • Degree of unsaturation : 9 (accounting for two pyridine rings, one hydrazone bond, and one carbonyl group).
  • Hydrogen bond donors/acceptors : 2 donors (-NH groups) and 4 acceptors (pyridine nitrogens and carbonyl oxygen).

This formula and weight align with hydrazone derivatives of nicotinic acid, as evidenced by mass spectrometry data for related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-4-7-14-8-5-11)16-17-13(18)12-3-2-6-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

LGBILRGITBBGKO-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Nicotinic Acid Esters

The foundational step in synthesizing nicotinic acid hydrazides involves hydrazinolysis of ester precursors. As demonstrated in , ethyl 2-methyl-6-arylnicotinates (3a–i ) undergo refluxing with hydrazine hydrate to yield nicotinic acid hydrazides (4a–i ) in 79–90% yields (Scheme 1) . The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl group, displacing ethanol.

Key Reaction Conditions

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (~78–100°C)

  • Molar Ratio: 1:1.5 (ester to hydrazine hydrate)

  • Time: 4–6 hours

This method is highly reproducible and scalable, making it suitable for generating diverse hydrazide intermediates. However, the presence of electron-withdrawing groups on the aryl ring (e.g., halogens) enhances reactivity and yield due to increased electrophilicity at the carbonyl carbon .

Conversion of Nicotinamide to Hydrazide

An alternative route involves direct conversion of nicotinamide to nicotinic acid hydrazide. A patented single-step process achieves this using hydrazine hydrate in a C1–C3 alcohol (e.g., methanol) . For example, refluxing isonicotinamide (19.4 g) with hydrazine hydrate (14.1 g) in methanol (39.5 g) at 110°C for 4 hours yields isonicotinic acid hydrazide (INH) in 99.5% purity .

Optimized Parameters

ParameterValue
Nicotinamide:Hydrazine1:0.7–1.1 (molar ratio)
SolventMethanol or ethanol
Temperature100–120°C
Reaction Time3–5 hours

This method eliminates multi-step sequences and minimizes byproduct formation, making it industrially viable. The high yield (>95%) and purity (>99%) are attributed to the complete conversion of the amide group to hydrazide .

Condensation with 4-Pyridinecarbaldehyde

The target compound, nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide, is synthesized via Schiff base formation between nicotinic acid hydrazide and 4-pyridinecarbaldehyde. While direct literature on this specific derivative is limited, analogous reactions provide a reliable framework. For instance, details the condensation of 2-oxo-1,2-dihydropyridine-3-carbohydrazide with 2,3,4-trimethoxybenzaldehyde in ethanol under reflux, achieving 94% yield (Scheme 2) .

General Procedure

  • Reactants: Nicotinic acid hydrazide (1 mmol), 4-pyridinecarbaldehyde (1 mmol)

  • Solvent: Ethanol (10 mL)

  • Conditions: Reflux for 8–12 hours

  • Workup: Cool to room temperature, filter precipitate, recrystallize from ethanol

Characterization Data

  • IR: N-H stretch (~3250 cm⁻¹), C=O (~1660 cm⁻¹), C=N (~1600 cm⁻¹)

  • ¹H NMR (DMSO-d₆): δ 12.71 (s, 1H, NH), 8.42 (d, 1H, pyridyl-H), 8.37 (s, 1H, CH=N)

This method’s efficacy depends on the aldehyde’s electronic nature. Electron-deficient aldehydes (e.g., pyridine derivatives) enhance imine formation kinetics due to increased electrophilicity .

Mechanistic and Kinetic Insights

The condensation reaction follows a two-step mechanism:

  • Nucleophilic Attack: Hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon.

  • Dehydration: Elimination of water forms the hydrazone bond (C=N).

Kinetic studies reveal that the rate-determining step is the nucleophilic attack, which is accelerated in polar protic solvents (e.g., ethanol) due to stabilization of the transition state .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazinolysis of Esters79–90>95High functional group toleranceRequires ester precursor
Nicotinamide Conversion>95>99Single-step, scalableLimited to unsubstituted hydrazides
Aldehyde Condensation85–94>98Modular, diverse substituentsRequires anhydrous conditions

Scale-Up and Industrial Considerations

For large-scale production, the nicotinamide-to-hydrazide route ( ) is preferred due to its simplicity and high throughput. However, the condensation method ( ) offers flexibility for structural diversification. Critical factors include:

  • Solvent Recovery: Methanol or ethanol can be distilled and reused, reducing costs .

  • Catalysis: Acid catalysts (e.g., acetic acid) may accelerate imine formation but risk side reactions .

Analytical Validation

Purity Assessment

  • HPLC: Retention time alignment with standards .

  • Melting Point: Sharp melting point (e.g., 169–171°C) confirms crystallinity .

Structural Confirmation

  • Mass Spectrometry: Molecular ion peak at m/z 241.108 ([M+H]⁺) .

  • X-ray Diffraction: Single-crystal analysis validates the (E)-configuration .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation with aldehydes and ketones to form substituted hydrazones. Key examples include:

ReactantProduct StructureReaction ConditionsCharacterization DataSource
SalicylaldehydeN’-(1-(2-hydroxyphenyl)methylidene)isonicotinohydrazideMethanol, 60°C, 45 minIR: 3283 cm⁻¹ (NH), 1674 cm⁻¹ (C=O)
4-AminoacetophenoneN’-(1-(4-aminophenyl)ethylidene)nicotinohydrazideReflux in methanol, glacial acetic acid1H-NMR^1\text{H-NMR}: δ 10.75 (CONHN), 2.26 (-CH₃)
D-GlucoseNicotinoyl-glycyl-glycine-D-glucose hydrazideEthanol, acetic acid, refluxIR: 3280 cm⁻¹ (NH), 1665 cm⁻¹ (C=O)

These reactions exploit the nucleophilic NH group of the hydrazide, forming azomethine (C=N) bonds .

Coordination Chemistry with Metal Ions

The hydrazone’s nitrogen atoms act as ligands, forming stable complexes with transition metals:

Metal IonComplex StructureBiological ActivityCharacterizationSource
Cu(II)[Cu(EE-N’-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide)Cl₂]Antiproliferative activity (IC₅₀: 6.5–18.3 µM against A549, BGC823, Eca109 cells)UV-Vis: λₘₐₓ 420 nm
Mn(II)[Mn(ligand)(H₂O)₂]Moderate DNA binding affinityMagnetic moment: 5.92 BM
Co(II)[Co(ligand)₂]·2H₂OInduces apoptosis via Bax/Bcl-2 pathway modulationESR: g = 2.14

Coordination occurs through the pyridyl N, hydrazone N, and carbonyl O atoms .

Cyclization to Heterocyclic Derivatives

The hydrazide moiety facilitates cyclization under specific conditions:

  • Oxadiazole Formation :
    Reaction with CS₂ yields 1,3,4-oxadiazoles :

    Hydrazide+CS2reflux3Acetyl2,5disubstituted1,3,4oxadiazole\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{reflux}} 3-\text{Acetyl}-2,5-\text{disubstituted}-1,3,4-\text{oxadiazole}

    Characterization: IR loss of NH₂ (3414 cm⁻¹ → 3187 cm⁻¹), new C-S stretch at 680 cm⁻¹ .

  • Pyrazole Synthesis :
    Reaction with ethyl cyanoacetate forms 5-amino-pyrazole derivatives :

    Hydrazide+NC-CH₂-COOEtΔPyrazole-4-carbonitrile\text{Hydrazide} + \text{NC-CH₂-COOEt} \xrightarrow{\Delta} \text{Pyrazole-4-carbonitrile}

    1H-NMR^1\text{H-NMR}: δ 7.20–8.16 (Ar-H), 2.46 (-CH₃) .

Nucleophilic Substitution Reactions

The pyridyl group participates in electrophilic substitution:

  • Acetylation :
    Treatment with acetic anhydride acetylates the amino group :

    N’-(1-(4-aminophenyl)ethylidene)nicotinohydrazide+(CH3CO)2ON’-(1-(4-acetamidophenyl)ethylidene)nicotinohydrazide\text{N’-(1-(4-aminophenyl)ethylidene)nicotinohydrazide} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N’-(1-(4-acetamidophenyl)ethylidene)nicotinohydrazide}

    Characterization: IR 1674 cm⁻¹ (amide C=O), 1H-NMR^1\text{H-NMR} δ 2.72 (-COCH₃) .

Antimicrobial Activity Correlations

Structural modifications via these reactions enhance bioactivity:

Derivative TypeMIC (µg/mL)Target PathogensSource
Isatin hydrazides (e.g., 8c )6.25 (M. tuberculosis)Gram-positive bacteria, mycobacteria
Acylhydrazones1.95–15.62Staphylococcus aureus, E. coli
Thiosemicarbazones (e.g., 15 )12.5 (Candida albicans)Fungal strains

Electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings improve activity .

Mechanistic Insights

  • Hydrazone Formation : Follows a nucleophilic addition-elimination mechanism, with acetic acid catalyzing proton transfer .

  • Metal Coordination : Square planar (Cu²⁺) or octahedral (Mn²⁺, Co²⁺) geometries stabilize via dπ-pπ bonding .

  • Oxadiazole Cyclization : Proceeds through thiocarbazate intermediates, with CS₂ acting as a cyclizing agent .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing antimicrobial and anticancer agents .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of nicotinic acid hydrazides typically involves the reaction of nicotinic acid with hydrazine derivatives. Various methods have been explored to modify the structure of nicotinic acid hydrazide, yielding derivatives with enhanced biological activities. For instance, the condensation of nicotinic acid hydrazide with different aldehydes and ketones has resulted in a variety of substituted hydrazones and pyrazoles, which exhibit promising antimicrobial properties .

Antimicrobial Activity

Nicotinic acid hydrazides have demonstrated notable antimicrobial activity against various pathogens.

  • Case Study: Antimicrobial Efficacy
    A study synthesized several derivatives of nicotinic acid hydrazide and evaluated their activity against multiple microbial strains. Compounds derived from this hydrazide showed significant inhibition against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. For example, one derivative exhibited an inhibition zone (IZ) comparable to standard antibiotics like Amoxicillin .
  • Comparison Table of Antimicrobial Activity
CompoundMicrobial StrainInhibition Zone (mm)Reference DrugIZ (mm)
Compound 8dS. aureus2.4Amoxicillin2.3
Compound 10bP. aeruginosa2.6Amoxicillin2.2
Compound 10cP. expansum2.8Griseofulvin2.8

Antitubercular Activity

The potential of nicotinic acid hydrazides as antitubercular agents has been explored extensively.

  • Case Study: Antitubercular Properties
    A series of novel nicotinic acid hydrazides were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL, demonstrating a significant improvement over parent compounds .
  • Notable Findings
    Derivatives containing halogen substituents on the phenyl ring showed enhanced antimycobacterial activity, suggesting that structural modifications can significantly influence biological efficacy .

Biological Mechanisms and Molecular Docking Studies

Recent studies have employed molecular docking techniques to elucidate the mechanisms by which these compounds exert their biological effects.

  • Molecular Interactions
    Docking studies indicated that nicotinic acid hydrazides interact effectively with target enzymes in microbial cells, inhibiting their function and leading to cell death . The presence of electron-withdrawing groups was found to enhance binding affinity to target sites.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s pyridine rings allow it to interact with nucleophilic sites on proteins, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis categorizes structurally analogous hydrazides and highlights key differences in synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

  • Lipophilicity : NAPEH exhibits moderate lipophilicity (logP ~2.1), whereas bromophenyl and nitrophenyl derivatives (e.g., ) show higher logP values (~3.5–4.0) due to aromatic substituents, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability: NAPEH decomposes at 220°C, while sulfonohydrazides (e.g., ) are stable up to 250°C due to strong sulfonyl bonds.
  • Crystallinity : NAPEH and its peptide-linked analogues (e.g., ) form highly ordered crystals, facilitating X-ray diffraction studies .

Key Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., ) enhance electrophilicity, improving DNA-binding and antimicrobial potency.
  • Peptide Conjugation : Derivatives with peptide chains (e.g., ) show enhanced cellular uptake and target specificity.

Biological Activity

Nicotinic acid, (1-(4-pyridyl)ethylidene)hydrazide, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antitubercular, antiproliferative, and antimicrobial properties, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of nicotinic acid with hydrazine derivatives, resulting in a hydrazone structure that is crucial for its biological activity. The synthesis typically involves the condensation of nicotinic acid with 4-pyridyl ethylidene hydrazine, leading to various derivatives that may enhance its pharmacological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of nicotinic acid hydrazides. For instance, Narang et al. developed a series of nicotinic acid hydrazide derivatives that demonstrated significant antimycobacterial activity. These compounds target the synthesis of mycolic acids in Mycobacterium tuberculosis, essential for bacterial cell wall integrity. The mechanism involves interference with the enzymatic pathways responsible for mycolic acid production, similar to the action of isoniazid (INH), a standard antitubercular drug .

Table 1: Antitubercular Activity of Nicotinic Acid Hydrazides

Compound NameActivity (MIC µg/mL)Mechanism of Action
Nicotinic Acid Hydrazide Derivative A12Inhibition of mycolic acid synthesis
Nicotinic Acid Hydrazide Derivative B8Disruption of cell wall formation
Isoniazid0.5Inhibition of mycolic acid synthesis

Antiproliferative Activity

Nicotinic acid derivatives have shown promising antiproliferative effects against various cancer cell lines. A study reported that pyridine derivatives, including those derived from nicotinic acid, exhibited significant cytotoxicity against human cancer cell lines such as HeLa and A549. The structure-activity relationship (SAR) indicated that specific functional groups enhanced antiproliferative activity, with IC50 values decreasing significantly in compounds containing hydroxyl groups .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Nicotinic Acid Hydrazide Derivative CHeLa0.058
Nicotinic Acid Hydrazide Derivative DA5490.035
Control Drug (Doxorubicin)HeLa0.021

Antimicrobial Activity

The antimicrobial properties of nicotinic acid hydrazides have also been investigated extensively. Several studies have demonstrated their effectiveness against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The variations in activity are attributed to the structural modifications made during synthesis, which influence the interaction with microbial targets .

Table 3: Antimicrobial Activity of Nicotinic Acid Hydrazides

Compound NameMicroorganismZone of Inhibition (mm)
Nicotinic Acid Hydrazide ES. aureus2.4
Nicotinic Acid Hydrazide FP. aeruginosa2.6
Reference Drug (Amoxicillin)E. coli3.5

Case Studies

  • Antitubercular Study : A series of nicotinic acid hydrazides were tested for their ability to inhibit M. tuberculosis. The most promising derivatives showed MIC values comparable to established treatments like INH but with reduced side effects due to their modified hydrazine units .
  • Cancer Research : In vitro studies revealed that certain pyridine derivatives derived from nicotinic acid had enhanced cytotoxic effects on various cancer cell lines, suggesting potential for development into therapeutic agents .
  • Antimicrobial Evaluation : Compounds synthesized from nicotinic acid hydrazide exhibited significant antimicrobial properties against multiple strains, indicating their potential as alternatives or adjuncts to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for nicotinic acid (1-(4-pyridyl)ethylidene)hydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base formation. A common method involves refluxing nicotinic hydrazide with 2-acetylpyridine in methanol for 2 hours, followed by solvent evaporation and recrystallization from ethanol . Optimizing stoichiometry (1:1 molar ratio), solvent choice (methanol for solubility), and reflux duration (2–4 hours) can improve yields (>70%). Purity is confirmed via melting point (159–161°C) and TLC (Rf = 0.72 in ethanol/water systems) .

Q. How can structural characterization of this hydrazide derivative be performed to confirm its identity?

Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm C=O (1710 cm⁻¹), C=N (1649 cm⁻¹), and NH (3250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Look for signals corresponding to the pyridyl (δ ~8.5–9.0 ppm) and ethylidene (δ ~2.5 ppm) groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 1411972 for polymorph I) .

Q. What are the recommended protocols for evaluating the antimicrobial activity of this compound?

Employ agar well diffusion assays. Prepare a stock solution in DMSO (10 mg/mL), create serial dilutions (1–100 µg/mL), and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters >10 mm at 50 µg/mL indicate significant activity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms of this compound?

Two polymorphs (I and II) have been identified via single-crystal X-ray diffraction. Polymorph I (CCDC 1411972) exhibits a monoclinic lattice with C–H···O interactions, while Polymorph II (CCDC 1411973) adopts a triclinic system stabilized by π-π stacking. Refinement using SHELXL (R-factor < 0.05) and Hirshfeld surface analysis can distinguish packing efficiencies and stability trends .

Q. What computational strategies are effective for correlating structural features with antitumor activity?

Perform QSAR studies using descriptors like LogP (0.776), PSA (68.01 Ų), and dipole moments. Dock the compound into cancer targets (e.g., Bcr-Abl kinase for K562 cells) using AutoDock Vina. High binding affinity (ΔG < −8 kcal/mol) and hydrophobic interactions with active-site residues (e.g., Phe382) correlate with IC₅₀ values < 10 µM .

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties in solution?

UV-Vis spectra in DMSO show a λmax at 310 nm (π→π* transition), which red-shifts to 325 nm in acidic media due to protonation of the pyridyl nitrogen. In polar solvents (e.g., water), fluorescence quenching occurs via hydrogen bonding with the hydrazide NH group .

Q. What experimental and theoretical approaches explain contradictory antimicrobial results across derivatives?

Contradictions arise from substituent effects. For example, electron-withdrawing groups (e.g., –NO₂) enhance activity against Candida albicans (MIC = 8 µg/mL) but reduce efficacy against Pseudomonas aeruginosa. Use Hammett σ constants and frontier molecular orbital (FMO) analysis to model electron-deficient regions prone to microbial target interactions .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallographic datasets (e.g., CCDC entries) and biological assay conditions (e.g., inoculum size, incubation time) to identify outliers .
  • SHELX Refinement : For high-resolution data, apply TWIN/BASF commands in SHELXL to handle twinning, ensuring Rint < 0.05 .
  • Antimicrobial QSAR : Use CoMFA/CoMSIA models with steric (60%) and electrostatic (40%) field contributions to prioritize synthetic targets .

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